1-Azido-2-[(prop-2-en-1-yl)oxy]benzene
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Overview
Description
1-Azido-2-[(prop-2-en-1-yl)oxy]benzene is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical synthesis processes. This compound features an azido group (-N₃) attached to a benzene ring, with a prop-2-en-1-yloxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azido-2-[(prop-2-en-1-yl)oxy]benzene typically involves the reaction of 2-[(prop-2-en-1-yl)oxy]benzene with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the azido group onto the benzene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Azido-2-[(prop-2-en-1-yl)oxy]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.
Common Reagents and Conditions
Substitution Reactions: Sodium azide (NaN₃) in DMF.
Reduction Reactions: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Cycloaddition Reactions: Alkynes in the presence of a copper(I) catalyst.
Major Products Formed
Substitution Reactions: Various substituted benzene derivatives.
Reduction Reactions: 2-[(prop-2-en-1-yl)oxy]aniline.
Cycloaddition Reactions: Triazole derivatives.
Scientific Research Applications
1-Azido-2-[(prop-2-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Azido-2-[(prop-2-en-1-yl)oxy]benzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and biologically active. This reactivity is harnessed in various applications, such as bioconjugation and drug development.
Comparison with Similar Compounds
Similar Compounds
- 1-Azido-2-[(prop-2-en-1-yloxy)ethoxy]ethane
- 1-Azido-2-[(prop-2-en-1-yloxy)ethoxy]benzene
Uniqueness
1-Azido-2-[(prop-2-en-1-yl)oxy]benzene is unique due to its specific structure, which combines an azido group with a prop-2-en-1-yloxy substituent on a benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
Properties
CAS No. |
55000-07-2 |
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Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-azido-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C9H9N3O/c1-2-7-13-9-6-4-3-5-8(9)11-12-10/h2-6H,1,7H2 |
InChI Key |
JGYLMBYTGJIHOV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC=C1N=[N+]=[N-] |
Origin of Product |
United States |
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